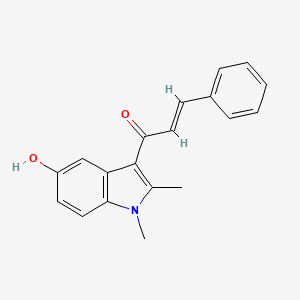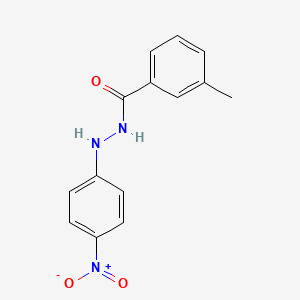![molecular formula C17H17N7O B5423190 2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole compounds often involves “Click” chemistry, a term that refers to a collection of reactions that are simple, wide in scope, and produce only byproducts that can be removed without chromatography . The Suzuki-Miyaura cross-coupling reaction is also commonly used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine” is complex due to the presence of multiple functional groups. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl group is a six-membered aromatic ring, and the piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions with different arylboronic acids . They can also exhibit inhibitory activity against certain enzymes, such as carbonic anhydrase-II .Orientations Futures
The future research directions for “2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine” could include further exploration of its potential biological activities. For instance, similar triazole compounds have shown promise as potential anticancer agents . Therefore, “this compound” could be investigated for similar properties.
Propriétés
IUPAC Name |
(1-phenyltriazol-4-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(15-13-24(21-20-15)14-4-2-1-3-5-14)23-10-8-22(9-11-23)16-12-18-6-7-19-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOFJZXQOREXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423110.png)


![2-[(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5423143.png)
![3-{1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5423144.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5423150.png)
![3-chloro-5-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5423153.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5423159.png)
![methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B5423165.png)
![N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5423172.png)
![N,N,4-trimethyl-3-[2-oxo-2-(pentylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5423179.png)

![2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B5423209.png)
![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5423211.png)
